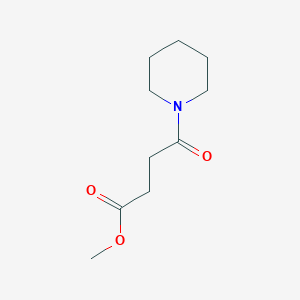

Methyl 4-oxo-4-(piperidin-1-yl)butanoate

Description

Methyl 4-oxo-4-(piperidin-1-yl)butanoate (C₁₀H₁₇NO₃) is a γ-keto ester featuring a piperidine substituent at the carbonyl position. It serves as a key intermediate in organic synthesis, particularly in the preparation of enamides via selective desaturation reactions . Spectroscopic characterization includes:

- ¹H NMR (CDCl₃): δ 3.48–3.44 (m, 2H, piperidine CH₂), 2.70 (t, J = 6.4 Hz, 2H, CH₂CO), 2.52 (t, J = 6.4 Hz, 2H, CH₂COO), 1.56–1.41 (m, 6H, piperidine CH₂) .

- HRMS: m/z 184.1338 (calculated for C₁₀H₁₈NO₂ [M+H]⁺) .

The compound’s reactivity is exemplified in its conversion to methyl 4-(3,4-dihydropyridin-1(2H)-yl)-4-oxobutanoate (59% yield) under FeCl₂/NaI-mediated desaturation .

Properties

IUPAC Name |

methyl 4-oxo-4-piperidin-1-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-14-10(13)6-5-9(12)11-7-3-2-4-8-11/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRBMFWQNMKSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288723 | |

| Record name | methyl 4-oxo-4-(piperidin-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-06-4 | |

| Record name | NSC57395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-oxo-4-(piperidin-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Reaction of Piperidine with Methyl 4-chloro-4-oxobutanoate

- A solution of triethylamine (Et3N) in dichloromethane (DCM) is prepared at room temperature.

- Piperidine is added to this solution, followed by the addition of methyl 4-chloro-4-oxobutanoate in one portion.

- The reaction mixture is stirred at room temperature for approximately 5 hours.

- A precipitate forms during the reaction, which is filtered off.

- The filtrate is concentrated under reduced pressure.

- The crude product is purified by column chromatography on silica gel using petroleum ether/ethyl acetate as eluent.

- The product, methyl 4-oxo-4-(piperidin-1-yl)butanoate, is obtained as a colorless liquid.

- Yield: Approximately 90%.

- Characterization data:

- ^1H NMR (400 MHz, CDCl3): δ 3.67 (s, 3H, methyl ester), 3.54-3.50 (m, 2H), 3.42-3.37 (m, 2H), 2.66-2.57 (m, 4H), 1.65-1.58 (m, 2H), 1.58-1.47 (m, 4H).

- ^13C NMR (100 MHz, CDCl3): δ 173.7 (ester carbonyl), 169.2 (keto carbonyl), 51.6, 46.3, 42.8, 29.2, 27.9, 26.3, 25.4, 24.5.

- High Resolution Mass Spectrometry (HRMS): m/z [M+H]^+ calculated 200.1287, found 200.1285.

This method is efficient and reproducible, providing a straightforward route to the target compound with minimal purification steps required.

Comparative Data Table of Preparation Methods

| Parameter | Method A (Chloride Route) | Method B (Mixed Anhydride Route) |

|---|---|---|

| Starting Material | Methyl 4-chloro-4-oxobutanoate | 4-Oxopentanoic acid + Propyl chloroformate |

| Reaction Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

| Base | Triethylamine (Et3N) | Triethylamine (Et3N) |

| Temperature | Room temperature (approx. 25 °C) | 0 °C |

| Reaction Time | 5 hours | 1 hour |

| Yield | ~90% | ~86% |

| Purification | Silica gel column chromatography | Silica gel column chromatography |

| Product State | Colorless liquid | Colorless liquid |

| Key Characterization | ^1H NMR, ^13C NMR, HRMS | ^1H NMR, ^13C NMR, HRMS |

Notes on Optimization and Reaction Conditions

- The choice of base (triethylamine) is critical to neutralize the hydrochloric acid or other acid byproducts formed during the reaction.

- Stirring at room temperature is sufficient for the chloride route, whereas the mixed anhydride method requires low temperature (0 °C) to control reactivity and avoid side reactions.

- Column chromatography purification ensures removal of unreacted starting materials and side products, yielding high purity this compound.

- Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy is recommended for ensuring completeness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(piperidin-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-4-(piperidin-1-yl)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-(piperidin-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Q & A

Q. What are the recommended synthetic routes for Methyl 4-oxo-4-(piperidin-1-yl)butanoate, and how can reaction yields be optimized?

The compound is synthesized via direct amidation using coupling agents like DCC/OHBt, which simplifies the reaction mixture compared to mixed anhydride methods. Yield optimization involves controlling stoichiometry (e.g., maintaining a 1:1.2 molar ratio of reactants) and reaction time (typically 12–24 hours under inert atmosphere). Post-reaction, residual dicyclohexylurea (DCU) can be precipitated by dissolving the mixture in acetone and cooling to 0–4°C, followed by filtration . NMR analysis (e.g., δ 2.15 ppm for methyl protons) and HRMS (observed [M+H]⁺ at 184.1337) are critical for verifying purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- ¹H NMR : Key signals include a triplet at δ 2.70 ppm (J = 6.4 Hz) for the methylene group adjacent to the ketone and a singlet at δ 2.15 ppm for the piperidinyl protons.

- ¹³C NMR : Peaks at δ 208.0 ppm (ketone carbon) and 169.6 ppm (ester carbonyl) confirm the core structure.

- HRMS : A calculated [M+H]⁺ of 184.1338 matches experimental data (error <1 ppm) .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

After coupling reactions, DCU is the primary impurity. Purification involves dissolving the crude product in acetone and cooling to 0–4°C to precipitate DCU, followed by vacuum filtration. Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) may further resolve minor impurities .

Q. What safety precautions are necessary when handling this compound in the lab?

Avoid ignition sources (P210) and use PPE (gloves, goggles). Store in a cool, dry environment. Waste must be segregated and disposed of via certified chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from synthetic intermediates?

Discrepancies in NMR shifts (e.g., piperidinyl proton splitting patterns) may stem from residual solvents or stereochemical impurities. Deuterated solvent exchange (D₂O) and 2D NMR (COSY, HSQC) can clarify ambiguous signals. Cross-validation with HRMS ensures molecular ion consistency .

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?

Derivatives like (2S)-2-amino-4-oxo-4-(piperidin-1-yl)butanoic acid (C₉H₁₆N₂O₃) can be screened via enzyme inhibition assays (e.g., fluorogenic substrates for proteases) or receptor-binding studies (radioligand displacement). Computational docking (using SDF/MOL files from structural databases) predicts binding affinities .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The ester carbonyl (δ 169.6 ppm) exhibits higher electrophilicity than the ketone (δ 208.0 ppm), favoring nucleophilic attack at the ester site .

Q. What alternative synthetic routes exist for this compound under mild conditions?

Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C) with comparable yields. Enzymatic catalysis (e.g., lipases in non-aqueous media) offers greener alternatives but requires optimization of solvent polarity .

Q. How does this compound stability vary under acidic, basic, or oxidative conditions?

Stability studies show degradation under strong acids (pH <2) via ester hydrolysis, while basic conditions (pH >10) cleave the ketone-piperidinyl bond. Oxidative stress (H₂O₂) induces radical-mediated decomposition, monitored by HPLC-UV at 254 nm .

Q. What role does this compound play in drug development pipelines?

As a scaffold for CNS-targeting agents, it is a precursor to neuroactive derivatives (e.g., GABA analogs). Structure-activity relationship (SAR) studies focus on modifying the piperidinyl and ester groups to enhance blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.